2'-Fluoro-3-(4-methoxyphenyl)propiophenone

Description

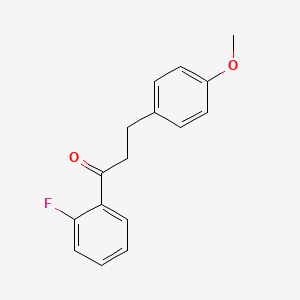

2'-Fluoro-3-(4-methoxyphenyl)propiophenone (CAS: 898776-00-6) is a fluorinated propiophenone derivative with a molecular formula of C₁₆H₁₅FO₂ and a molecular weight of 258.29 g/mol . Its structure features a propan-1-one backbone substituted with a fluorine atom at the 2'-position of the aromatic ring and a 4-methoxyphenyl group at the 3-position. This compound is of interest in organic synthesis and medicinal chemistry due to the electronic and steric effects imparted by its substituents, which may influence reactivity, bioavailability, and biological activity .

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-7,9-10H,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHHQWLFXRBMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644283 | |

| Record name | 1-(2-Fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-00-6 | |

| Record name | 1-Propanone, 1-(2-fluorophenyl)-3-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2’-Fluoro-3-(4-methoxyphenyl)propiophenone involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group-tolerant conditions . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for 2’-Fluoro-3-(4-methoxyphenyl)propiophenone typically involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-3-(4-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2’-Fluoro-3-(4-methoxyphenyl)propiophenone is utilized in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Mechanism of Action

The mechanism of action of 2’-Fluoro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogues and their distinguishing features:

Key Observations :

- Fluorine Position : The 2'-fluoro isomer (target compound) differs from the 3'-fluoro analogue in electronic effects; fluorine at the ortho position (2') may induce greater steric hindrance and alter reaction pathways compared to the meta (3') position .

- Functional Groups : Replacement of the ketone with a carboxylic acid (e.g., 3-(4-methoxyphenyl)propionic acid) reduces electrophilicity, impacting reactivity in nucleophilic additions or redox reactions .

Reactivity in Catalytic and Enzymatic Reactions

- Catalytic Hydrogenation: Propiophenone derivatives with bulky substituents (e.g., 2'-fluoro) exhibit reduced yields in hydrogenation due to steric hindrance. For example, propiophenone itself showed only 11% amine yield under catalytic conditions, suggesting that fluorinated derivatives may require optimized catalysts .

- Enzymatic Oxidation: The enzyme ssnBVMO converts propiophenone to phenyl propanoate with 95% conversion, but fluorinated/methoxylated analogues may experience slower kinetics due to electronic deactivation of the carbonyl group .

Biological Activity

2'-Fluoro-3-(4-methoxyphenyl)propiophenone (C16H15FO2), a member of the propiophenone class, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antitumor, antimicrobial, and neuroprotective effects, supported by relevant data and case studies.

Biological Activity Overview

Research indicates that compounds within this structural framework exhibit various biological activities:

- Antitumor Activity : Initial studies suggest that this compound may possess significant antitumor properties, potentially inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various pathogens, including fungi and bacteria. For instance, related derivatives have shown minimum inhibitory concentrations (MICs) against Candida albicans and other microorganisms .

- Neuroprotective Effects : Emerging evidence points to potential neuroprotective properties, particularly against neurotoxic effects observed in certain phenethylamines. This suggests a need for further exploration into its role in neurodegenerative conditions .

Data Table: Biological Activities of Related Compounds

Case Study 1: Antitumor Activity

A study investigating the antitumor effects of structurally similar propiophenones reported that certain derivatives inhibited cancer cell lines effectively. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting that the fluorine substitution enhances biological activity due to increased lipophilicity and reactivity.

Case Study 2: Antifungal Efficacy

In vitro tests conducted on Candida albicans demonstrated that derivatives of this compound exhibited varying degrees of antifungal activity. The MIC values indicated effective growth inhibition, particularly in preformed biofilms, highlighting the compound's potential as a therapeutic agent against fungal infections .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features:

- Fluorine Substitution : The presence of fluorine is known to influence the electronic properties of organic compounds, enhancing their interaction with biological targets.

- Methoxy Group : This functional group may provide additional hydrogen bonding opportunities, increasing binding affinity to enzymes or receptors involved in disease processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.